molecular formula C7H11N3O2 B15272779 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B15272779
M. Wt: 169.18 g/mol
InChI Key: GBMPYBWNIVPXAF-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include acidic or basic media to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminopyrazoles such as 3-Amino-5-methyl-1H-pyrazole and 3-Amino-1-methyl-1H-pyrazole .

Uniqueness

What sets 3-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid apart is its unique combination of the pyrazole ring with the amino and propanoic acid groups. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-amino-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-6(9-10)5(8)4-7(11)12/h2-3,5H,4,8H2,1H3,(H,11,12)

InChI Key

GBMPYBWNIVPXAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(CC(=O)O)N

Origin of Product

United States

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